molecular formula C12H15N3O B13168802 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile

Cat. No.: B13168802
M. Wt: 217.27 g/mol
InChI Key: JWIHMVRTVPRHMD-UHFFFAOYSA-N
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Description

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile is a complex organic compound with the molecular formula C₁₂H₁₅N₃O It is known for its unique structure, which includes a fused bicyclic system containing both a pyrrolizine and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The process involves stringent quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbonitrile group.

    3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxylic acid: Another analog with a carboxylic acid group.

Uniqueness

The uniqueness of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile lies in its specific functional groups and the resulting chemical properties. The presence of both an amino group and a nitrile group allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-hydroxy-1-imino-3a,4,4a,5,6,7,8,8a-octahydropyrrolo[1,2-a]indole-2-carbonitrile

InChI

InChI=1S/C12H15N3O/c13-6-8-11(16)10-5-7-3-1-2-4-9(7)15(10)12(8)14/h7,9-10,14,16H,1-5H2

InChI Key

JWIHMVRTVPRHMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3N2C(=N)C(=C3O)C#N

Origin of Product

United States

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